(R)-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol
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Overview
Description
®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol is a member of the chromanol family, which is structurally related to vitamin E. This compound is known for its potent antioxidant properties and is commonly found in various natural sources, including certain vegetable oils and grains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol typically involves the condensation of a chromanol derivative with a polyunsaturated isoprenoid chain. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound is usually carried out through the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis can be employed, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the chromanol ring to a chroman ring, altering its biological activity.
Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include quinones, chroman derivatives, and various substituted chromanols, each with distinct biological and chemical properties.
Scientific Research Applications
®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antioxidant mechanisms and the effects of structural modifications on antioxidant activity.
Biology: This compound is studied for its role in protecting cells from oxidative stress and its potential therapeutic applications in preventing degenerative diseases.
Medicine: Research has shown its potential in treating conditions related to oxidative stress, such as cardiovascular diseases and certain types of cancer.
Industry: It is used in the formulation of dietary supplements and cosmetic products due to its antioxidant properties.
Mechanism of Action
The primary mechanism of action of ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol involves scavenging free radicals and reactive oxygen species, thereby preventing cellular damage. It interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation. The compound also modulates various signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Tocopherols: These are similar in structure but have a saturated side chain, making them less effective as antioxidants compared to tocotrienols.
Tocotrienols: These compounds have an unsaturated side chain, similar to ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol, and exhibit higher antioxidant activity.
Uniqueness
The unique feature of ®-2,7,8-trimethyl-2-((3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl)chroman-6-ol is its high antioxidant activity due to the presence of an unsaturated isoprenoid side chain. This structural characteristic enhances its ability to interact with and neutralize free radicals, making it more effective in preventing oxidative damage compared to its saturated counterparts.
Properties
Molecular Formula |
C28H42O2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2R)-2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/t28-/m1/s1 |
InChI Key |
OTXNTMVVOOBZCV-MUUNZHRXSA-N |
Isomeric SMILES |
CC1=C(C=C2CC[C@@](OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
Origin of Product |
United States |
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